AKN-028
描述
AKN-028 是一种新型酪氨酸激酶抑制剂,在临床前显示出显著的抗白血病活性,特别是在急性髓性白血病 (AML) 中。 它是一种有效的 FMS 样受体酪氨酸激酶 3 (FLT3) 抑制剂,FLT3 在 AML 患者中经常过表达 。 该化合物已证明能够诱导 AML 细胞系和原代培养物的凋亡,使其成为进一步临床开发的有希望的候选者 .
准备方法
合成路线和反应条件: AKN-028 的合成涉及几个关键步骤,包括 SNAr (亲核芳香取代) 反应和铃木偶联反应。 起始原料 2-氨基-3,5-二溴吡嗪在二甲亚砜 (DMSO) 中与 5-氨基吲哚反应,在升高的温度下,过量的三乙胺作为碱 。 该反应产生中间产物,然后进行铃木偶联反应,形成最终化合物 .
工业生产方法: 为了实现工业规模生产,合成方案已优化,以确保高区域选择性和有效去除残留的钯。 这包括使用 DMSO 的 10 倍减少来提高反应速度和纯度,以及用于去除残留钯的纯化程序,以确保材料适合临床试验 .
化学反应分析
反应类型: AKN-028 在其合成过程中主要经历取代反应。 SNAr 反应是一个关键步骤,其中 5-氨基吲哚的氨基取代吡嗪环上的溴原子 .
常见试剂和条件:
SNAr 反应: 2-氨基-3,5-二溴吡嗪、5-氨基吲哚、二甲亚砜 (DMSO)、三乙胺。
铃木偶联: 钯催化剂、硼酸衍生物.
科学研究应用
AKN-028 已被广泛研究,以评估其在治疗急性髓性白血病中的潜力。 它在 AML 细胞系和原代培养物中显示出显著的细胞毒活性,通过激活 caspase 3 诱导凋亡 。 此外,this compound 在小鼠模型中显示出高口服生物利用度和抗白血病作用,使其成为临床试验的候选者 .
作用机制
AKN-028 通过抑制 FLT3 的活性发挥作用,FLT3 是一种受体酪氨酸激酶,促进造血细胞的存活和增殖 。 通过抑制 FLT3 自磷酸化,this compound 破坏下游信号通路,包括 AKT、STAT 和 MAP 激酶通路,导致 AML 细胞凋亡 。 此外,this compound 已被证明可以下调 Myc 相关基因并诱导 AML 细胞的细胞周期停滞 .
类似化合物:
米哚妥林 (PKC-412): 另一种用于 AML 治疗的 FLT3 抑制剂。
索拉非尼: 一种具有抗 FLT3 活性的多激酶抑制剂。
奎扎替尼: 一种选择性 FLT3 抑制剂。
比较: 与米哚妥林和索拉非尼等多激酶抑制剂相比,this compound 的特异性相对较高,这些抑制剂靶向多个激酶 。这种特异性可能导致更少的脱靶作用和更理想的安全性。 此外,与米哚妥林相比,this compound 对 AML 细胞基因表达的影响更为显著,表明其可能具有独特的机制 .
相似化合物的比较
Midostaurin (PKC-412): Another FLT3 inhibitor used in AML treatment.
Sorafenib: A multikinase inhibitor with activity against FLT3.
Quizartinib: A selective FLT3 inhibitor.
Comparison: AKN-028 is relatively more specific compared to multikinase inhibitors like midostaurin and sorafenib, which target multiple kinases . This specificity may result in fewer off-target effects and a more favorable safety profile. Additionally, this compound has shown more profound effects on gene expression in AML cells compared to midostaurin, indicating a potentially unique mechanism of action .
属性
IUPAC Name |
3-N-(1H-indol-5-yl)-5-pyridin-4-ylpyrazine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11/h1-10,20H,(H2,18,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRIJKVMMZEKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC3=NC(=CN=C3N)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175017-90-9 | |
Record name | AKN-028 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175017909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AKN-028 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12746 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AKN-028 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y66IS3CS0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。